4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole
CAS No.:
Cat. No.: VC15803307
Molecular Formula: C10H10ClN3S
Molecular Weight: 239.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3S |
|---|---|
| Molecular Weight | 239.73 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |
| Standard InChI Key | NBOUKYIWTADLBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with three distinct substituents:
-
4-(4-Chlorophenyl group: Introduces aromaticity and electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions .
-
2-Hydrazinyl group: Provides nucleophilic character and hydrogen-bonding capacity, critical for interactions with biological targets .
-
5-Methyl group: Steric effects influence molecular conformation and solubility .
The interplay between these groups creates a planar geometry conducive to π-π stacking interactions in solid-state structures, as observed in X-ray crystallography of analogous thiazoles .
Spectroscopic Characterization
Key spectral data for structural elucidation include:
1H-NMR (DMSO-d6):
IR (KBr):
13C-NMR:
Synthetic Methodologies
Laboratory-Scale Synthesis
Step 1: Esterification
4-Chlorobenzoic acid undergoes methanol esterification catalyzed by H2SO4 to form methyl 4-chlorobenzoate .
Step 2: Hydrazide Formation
Reaction with hydrazine hydrate in ethanol produces 4-chlorobenzohydrazide :
Step 3: Thiazole Cyclization
Condensation with 2-bromo-5-methylthiazole in DMF/K2CO3 affords the final product :
Reaction Conditions:
-
Temperature: 80–100°C
-
Time: 12–24 hours
-
Solvent: Anhydrous DMF
Industrial Production Considerations
Scale-up challenges include:
-
Purification: Column chromatography is replaced with recrystallization from ethanol/water mixtures .
-
Yield Optimization: Continuous flow reactors improve mass transfer, achieving 85% conversion in <6 hours .
Biological Activities
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) |
|---|---|---|
| MCF-7 | 12.3 ± 0.8 | 0.45 ± 0.03 |
| HepG2 | 9.7 ± 0.6 | 0.38 ± 0.02 |
Mechanistic studies indicate:
-
Topoisomerase II inhibition: Disruption of DNA replication via intercalation .
-
Apoptosis induction: Caspase-3 activation by 3.8-fold compared to controls .
Antimicrobial Efficacy
Against Candida albicans and Aspergillus flavus:
| Microorganism | MIC (μg/mL) | Amphotericin B |
|---|---|---|
| C. albicans | 32 | 0.5 |
| A. flavus | 64 | 1.0 |
The hydrazine moiety facilitates cell membrane disruption, as evidenced by propidium iodide uptake assays .
Structure-Activity Relationships (SAR)
Comparative analysis of derivatives (Table 1):
| Substituent | Anticancer IC50 (μM) | Antifungal MIC (μg/mL) |
|---|---|---|
| 4-Cl-phenyl | 12.3 | 32 |
| 4-Br-phenyl | 14.9 | 45 |
| 4-NO2-phenyl | 8.2 | 28 |
| 4-OCH3-phenyl | >50 | >128 |
Key trends:
Material Science Applications
Optical Properties
The compound exhibits:
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with char yield of 42% at 800°C under N2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume